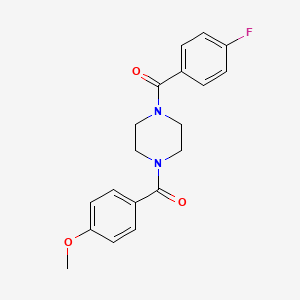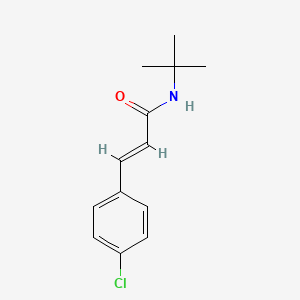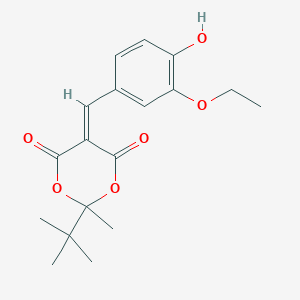![molecular formula C23H32N6O2 B5532656 4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5532656.png)
4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The compound is a pyrimidine derivative, a class of compounds known for their presence in various biologically active molecules and pharmaceuticals. Pyrimidines are heterocyclic aromatic compounds similar to benzene and pyridine but contain two nitrogen atoms at positions 1 and 3 in the ring structure.
Synthesis Analysis
- The synthesis of similar pyrimidine derivatives often involves nucleophilic substitution reactions or multi-component reactions. For instance, the synthesis of some 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives was achieved by a nucleophilic substitution reaction of pyrido[1,2-a]pyrimidin-4-one with various sulfonyl chlorides (Mallesha et al., 2012).
Molecular Structure Analysis
- The molecular structure of pyrimidine derivatives typically features a six-membered ring with two nitrogen atoms. The substituents attached to the pyrimidine core, such as piperazine and ethoxybenzoyl groups, significantly influence the compound's properties and interactions. The dihedral angles between the pyrimidine ring and attached groups, such as in tert-Butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate, are critical in determining the molecular conformation (Anthal et al., 2018).
Chemical Reactions and Properties
- Pyrimidine derivatives participate in various chemical reactions, such as nucleophilic substitutions and cycloadditions. They often act as intermediates in the synthesis of more complex molecules. The presence of functional groups like piperazine and ethoxybenzoyl influences the reactivity and the types of reactions the compound can undergo.
Physical Properties Analysis
- The physical properties of such compounds, including melting point, solubility, and crystalline structure, depend on the nature of the substituents and the overall molecular geometry. For example, compounds with pyrimidine structures can exhibit different crystalline forms and solubility characteristics based on their molecular arrangement and intermolecular interactions.
Chemical Properties Analysis
- The chemical properties, including acidity, basicity, and photostability, are influenced by the pyrimidine core and the attached functional groups. The electronic properties of the nitrogen atoms in the pyrimidine ring and the nature of the substituents play a significant role in determining the compound's chemical behavior.
作用機序
The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE 2 generated by COX enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE 2 .
将来の方向性
Pyrimidines have shown a wide range of pharmacological effects, making them a promising area for future research. This review suggests that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
特性
IUPAC Name |
(4-ethoxyphenyl)-[4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O2/c1-4-31-20-7-5-19(6-8-20)23(30)29-15-13-28(14-16-29)22-17-21(24-18(2)25-22)27-11-9-26(3)10-12-27/h5-8,17H,4,9-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALAZFFNDYINEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4CCN(CC4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxyphenyl)(4-(2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S*,4R*)-1-[(3,5-dimethylisoxazol-4-yl)carbonyl]-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5532580.png)
![2-(4-ethoxyphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5532581.png)
![6-(4-ethylphenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine](/img/structure/B5532590.png)
![4-methyl-N'-[4-(3-thietanyloxy)benzylidene]benzenesulfonohydrazide](/img/structure/B5532600.png)


![1-[(dimethylamino)sulfonyl]-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-3-piperidinecarboxamide](/img/structure/B5532615.png)
![2-{4-[(2-phenylethyl)amino]-2-quinazolinyl}phenol](/img/structure/B5532631.png)
![3,4-dimethoxy-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzamide](/img/structure/B5532635.png)

![3-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 3-bromobenzoate](/img/structure/B5532644.png)


![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5532668.png)